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molecular formula C11H15NO B8337522 N-isopropyl-2,3-dihydro-4-benzofuranamine CAS No. 61090-38-8

N-isopropyl-2,3-dihydro-4-benzofuranamine

Cat. No. B8337522
M. Wt: 177.24 g/mol
InChI Key: HAISDBDTHGSJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963717

Procedure details

To a solution of 7.4 g. of N-isopropyl-2,3-dihydro-4-benzofuranamine in 200 ml. of glacial acetic acid, cooled to 15°± 5°C. is added 2.5 g. of sodium isocyanate. The mixture is stirred at room temperature for 15 hours and then concentrated in vacuo. The residue is treated with 150 ml. of 2N sodium hydroxide and then extracted with chloroform. The chloroform extract is dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo to give an oil of 1-isopropyl-1-(2,3-dihydro-4-benzofuranyl) urea.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:6]=[CH:7][CH:8]=[C:9]2[O:13][CH2:12][CH2:11][C:10]=12)([CH3:3])[CH3:2].[N-:14]=[C:15]=[O:16].[Na+]>C(O)(=O)C>[CH:1]([N:4]([C:5]1[C:10]2[CH2:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][CH:6]=1)[C:15]([NH2:14])=[O:16])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC=1C=CC=C2C1CCO2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added 2.5 g
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is treated with 150 ml
EXTRACTION
Type
EXTRACTION
Details
of 2N sodium hydroxide and then extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)(C)N(C(=O)N)C1=CC=CC2=C1CCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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